Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It has the molecular formula and a molecular weight of 251.24 g/mol. The compound is categorized as a pyrrole derivative, specifically featuring a nitro-substituted pyridine ring, which contributes to its unique chemical properties and biological activities. Its CAS number is 122092-22-2, and it is often used in research applications due to its potential pharmacological properties .
Synthesis of methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyrrole ring through cyclization reactions involving appropriate precursors. For instance, it can be synthesized via a 1,3-dipolar cycloaddition reaction, which utilizes 5-nitropyridine derivatives as starting materials. This approach allows for the introduction of the nitro group at the desired position on the pyridine ring .
The molecular structure of methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate can be represented by various structural formulas:
COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-]
NDZYRKDQBWLBHP-VIFPVBQESA-N
The structure features a tetrahydropyrrole ring fused with a nitro-substituted pyridine, which is critical for its biological activity .
Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate participates in various chemical reactions that are significant for its applications in research:
These reactions are crucial for developing new derivatives that may exhibit enhanced biological activities .
The mechanism of action for methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the nitro group likely contributes to its reactivity and ability to form stable complexes with biomolecules.
The compound may act as an inhibitor or modulator in biochemical pathways, potentially affecting processes such as cell signaling or metabolic pathways. Detailed studies are required to clarify its exact mechanisms and interactions at the molecular level .
These properties are critical for handling and application in laboratory settings .
Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
The versatility of this compound makes it valuable for researchers exploring new therapeutic avenues and chemical methodologies .
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3